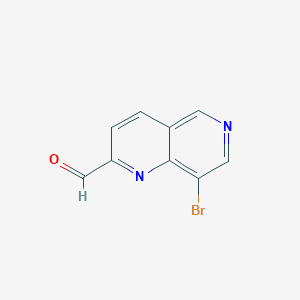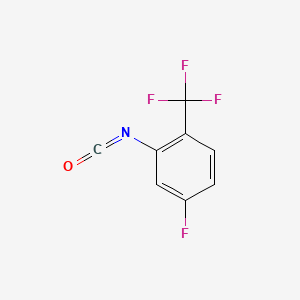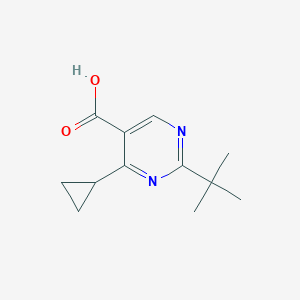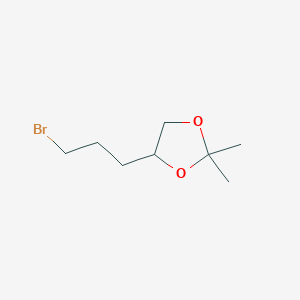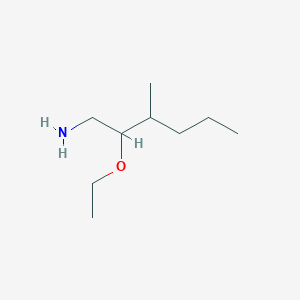
2-Ethoxy-3-methylhexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-methylhexan-1-amine is an organic compound characterized by its amine functional group attached to a hexane backbone with ethoxy and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methylhexan-1-amine typically involves the alkylation of 3-methylhexan-1-amine with ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl bromide.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically with reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-Ethoxy-3-methylhexan-1-amine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of alkylamines on cellular processes. It may serve as a model compound for understanding the behavior of similar amines in biological systems.
Medicine: Pharmaceutical research utilizes this compound as a building block for the synthesis of potential drug candidates. Its amine group is a key functional group in many bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism by which 2-Ethoxy-3-methylhexan-1-amine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity, leading to varied biological outcomes.
Comparación Con Compuestos Similares
2-Ethylhexan-1-amine: Similar in structure but lacks the ethoxy group.
3-Methylhexan-1-amine: Lacks the ethoxy substituent.
2-Ethoxyhexan-1-amine: Similar but without the methyl group.
Uniqueness: 2-Ethoxy-3-methylhexan-1-amine is unique due to the presence of both ethoxy and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This dual substitution pattern provides a distinct set of properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C9H21NO |
|---|---|
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
2-ethoxy-3-methylhexan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-4-6-8(3)9(7-10)11-5-2/h8-9H,4-7,10H2,1-3H3 |
Clave InChI |
ITSXJFQCZGMIDC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(CN)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


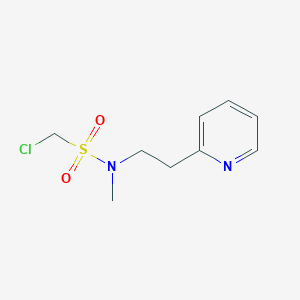
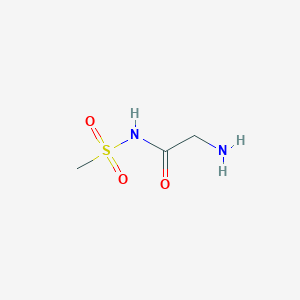
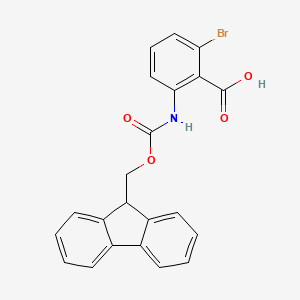
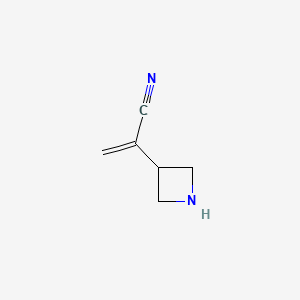
![3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride](/img/structure/B13571266.png)
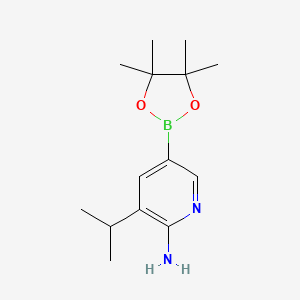

![4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13571280.png)
